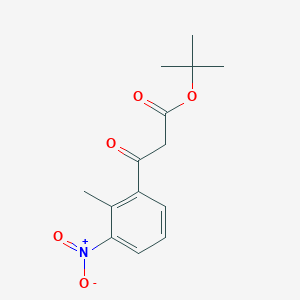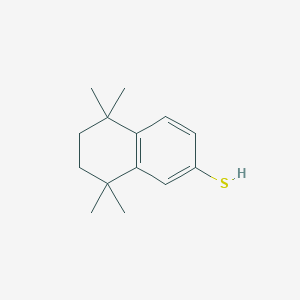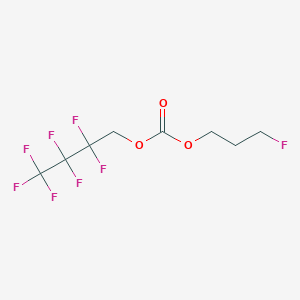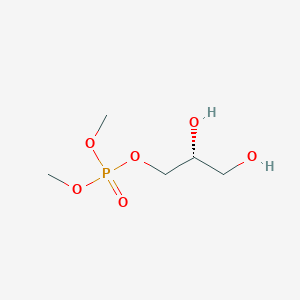
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, is a chemical compound that belongs to the class of phosphate esters. These esters are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. This particular compound is characterized by the presence of a 2,3-dihydroxypropyl group and two methyl groups attached to the phosphate moiety. Phosphate esters play a crucial role in various biological processes and are widely used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, typically involves the esterification of phosphoric acid with the appropriate alcohol. One common method is the reaction of phosphoric acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of phosphate esters can be achieved through continuous processes that involve the use of large-scale reactors. The esterification reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,3-dihydroxypropyl alcohol.
Oxidation: Higher oxidation state phosphoric acid derivatives.
Substitution: New esters or other functionalized derivatives.
Scientific Research Applications
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, involves its ability to participate in phosphorylation reactions. The compound can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is essential in cellular signaling pathways and energy transfer mechanisms .
Comparison with Similar Compounds
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, can be compared with other phosphate esters such as:
Phosphoric acid, monoethyl ester: Similar in structure but with different alkyl groups.
Phosphoric acid, diethyl ester: Contains two ethyl groups instead of methyl groups.
Phosphoric acid, tripropyl ester: Contains three propyl groups, making it more hydrophobic.
Uniqueness
The uniqueness of this compound, lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxypropyl group enhances its solubility in water and its reactivity in biochemical processes .
Properties
CAS No. |
565453-61-4 |
|---|---|
Molecular Formula |
C5H13O6P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] dimethyl phosphate |
InChI |
InChI=1S/C5H13O6P/c1-9-12(8,10-2)11-4-5(7)3-6/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
KZHNRBUBHJMJDS-RXMQYKEDSA-N |
Isomeric SMILES |
COP(=O)(OC)OC[C@@H](CO)O |
Canonical SMILES |
COP(=O)(OC)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




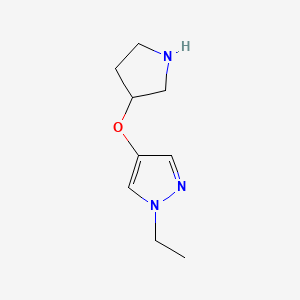

![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)





